molecular formula C15H21BrN2O4S B1451975 4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester CAS No. 937014-80-7

4-(3-Bromo-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B1451975
M. Wt: 405.3 g/mol
InChI Key: OCPBBZQADAOTDT-UHFFFAOYSA-N
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Patent
US07494994B2

Procedure details

Identical procedure to Step A of Example 1, but the morpholine is replaced by tert-butyl piperazine-1-carboxylate and the 4-iodobenzenesulphonyl chloride by 3-bromobenzenesulphonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCOCC1.[N:7]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.IC1C=CC(S(Cl)(=O)=O)=CC=1.[Br:31][C:32]1[CH:33]=[C:34]([S:38](Cl)(=[O:40])=[O:39])[CH:35]=[CH:36][CH:37]=1>>[Br:31][C:32]1[CH:33]=[C:34]([S:38]([N:10]2[CH2:11][CH2:12][N:7]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:8][CH2:9]2)(=[O:40])=[O:39])[CH:35]=[CH:36][CH:37]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.